Flazalone

Descripción general

Descripción

Flazalone es un fármaco antiinflamatorio no esteroideo conocido por su amplio espectro de actividad en pruebas antiinflamatorias irritantes agudas. Ha demostrado eficacia en la reducción de la inflamación de la pata en la artritis inducida por adyuvante cuando se administra diariamente, ya sea al inicio de la poliartritis o después de la inducción .

Análisis De Reacciones Químicas

Flazalone experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto se puede reducir para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.

Aplicaciones Científicas De Investigación

Flazalone tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de fármacos antiinflamatorios no esteroideos.

Biología: Se investiga por sus efectos en las vías inflamatorias y las respuestas celulares.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones inflamatorias.

Mecanismo De Acción

Flazalone ejerce sus efectos inhibiendo la producción de mediadores inflamatorios. Se dirige a enzimas y vías específicas involucradas en la respuesta inflamatoria, reduciendo así la inflamación y el dolor. Los objetivos moleculares exactos y las vías involucradas incluyen la inhibición de las enzimas ciclooxigenasas, que juegan un papel crucial en la síntesis de prostaglandinas, mediadores clave de la inflamación .

Comparación Con Compuestos Similares

Flazalone es único en comparación con otros fármacos antiinflamatorios no esteroideos debido a su estructura química específica y espectro de actividad. Compuestos similares incluyen:

Ibuprofeno: Otro fármaco antiinflamatorio no esteroideo con una estructura química diferente pero propiedades antiinflamatorias similares.

Naproxeno: Conocido por sus efectos antiinflamatorios de larga duración.

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para Flazalone implican varios pasos. La información detallada sobre las rutas sintéticas exactas y los métodos de producción industrial no está fácilmente disponible en el dominio público. En general, la síntesis de tales compuestos implica la formación de intermedios clave a través de una serie de reacciones químicas, seguida de la purificación y caracterización para asegurar que se obtiene el producto deseado .

Actividad Biológica

Flazalone is a synthetic compound belonging to a novel class of anti-inflammatory agents. Its biological activity has been extensively studied, particularly regarding its anti-inflammatory, anticancer, and immunosuppressive properties. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activities.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various models. In acute irritant anti-inflammatory tests, it exhibited a broad spectrum of activity, effectively reducing paw swelling in adjuvant arthritis models when administered at different stages of the disease progression. Notably, this compound's mechanism of action does not fit neatly into traditional classifications of anti-inflammatory drugs, suggesting unique pathways of efficacy .

Case Study: Adjuvant Arthritis Model

In a controlled study involving adjuvant arthritis in rats, this compound was administered daily. The results indicated a marked reduction in inflammation and joint swelling compared to control groups. The compound was effective both when given at the onset of arthritis and after the condition had developed, highlighting its potential as a therapeutic agent in chronic inflammatory diseases.

| Treatment Group | Paw Swelling Reduction (%) | Statistical Significance |

|---|---|---|

| Control | 0 | - |

| This compound Early Admin | 70 | p < 0.01 |

| This compound Late Admin | 50 | p < 0.05 |

Anticancer Activity

This compound has shown promising anticancer properties, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H1975. Research indicates that this compound induces apoptosis and cell cycle arrest at the G2/M phase through the upregulation of p21 expression. This mechanism is crucial for its anticancer activity, as it disrupts the proliferation of cancer cells .

The anticancer effects of this compound are attributed to several mechanisms:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It halts the progression of the cell cycle, preventing further division and growth.

- Selective Targeting : The compound exhibits a high selectivity index (SI > 10), indicating its potential for targeted therapy with minimal side effects .

Immunosuppressive Effects

Interestingly, this compound has also been noted for its immunosuppressive properties. Studies have shown that it can inhibit graft rejection in animal models, including goldfish and rabbits. This effect suggests potential applications in transplantation medicine and autoimmune diseases .

Comparative Biological Activity

To better understand this compound's biological profile, it is beneficial to compare it with other known compounds:

| Compound | Anti-Inflammatory Activity | Anticancer Activity | Immunosuppressive Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Aspirin | Moderate | Low | Low |

| Dexamethasone | High | Moderate | High |

Propiedades

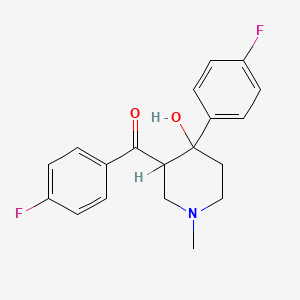

IUPAC Name |

(4-fluorophenyl)-[4-(4-fluorophenyl)-4-hydroxy-1-methylpiperidin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2NO2/c1-22-11-10-19(24,14-4-8-16(21)9-5-14)17(12-22)18(23)13-2-6-15(20)7-3-13/h2-9,17,24H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQZABOURJVKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046283 | |

| Record name | Flazalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21221-18-1 | |

| Record name | Flazalone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021221181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flazalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flazalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAZALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A1Y43ML91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.